N-(2,4-dinitro-1-naphthyl)-beta-alanine
CAS No.:
Cat. No.: VC10111332
Molecular Formula: C13H11N3O6
Molecular Weight: 305.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O6 |
|---|---|
| Molecular Weight | 305.24 g/mol |
| IUPAC Name | 3-[(2,4-dinitronaphthalen-1-yl)amino]propanoic acid |
| Standard InChI | InChI=1S/C13H11N3O6/c17-12(18)5-6-14-13-9-4-2-1-3-8(9)10(15(19)20)7-11(13)16(21)22/h1-4,7,14H,5-6H2,(H,17,18) |
| Standard InChI Key | UPJJKUWNMCHOBI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=C2NCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2NCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure comprises a naphthalene ring substituted with nitro groups at the 2- and 4-positions, linked via an amide bond to β-alanine. β-Alanine, a non-proteinogenic β-amino acid, differs from α-alanine by the positioning of its amino group on the β-carbon rather than the α-carbon, eliminating stereochemical complexity . The naphthalene system’s planar aromaticity and electron-withdrawing nitro groups confer significant resonance stabilization, while the amide linkage introduces polarity and hydrogen-bonding potential.
Key structural features include:
-
Naphthalene core: A bicyclic aromatic system providing rigidity and π-stacking capabilities.
-
Nitro substituents: Strong electron-withdrawing groups that enhance electrophilicity at the 1-position, directing further reactivity.
-
β-Alanine side chain: A three-carbon chain terminating in a carboxylic acid group, enabling zwitterionic behavior in aqueous media .
The molecular formula is inferred as C₁₃H₁₁N₃O₆, derived from the naphthalene backbone (C₁₀H₇), two nitro groups (N₂O₄), and β-alanine (C₃H₅NO₂).
Synthetic Routes and Mechanistic Considerations
The synthesis of N-(2,4-dinitro-1-naphthyl)-β-alanine follows a two-step protocol analogous to methods described for related 2,4-dinitronaphthyl amino acids :
Nucleophilic Aromatic Substitution
1-Chloro-2,4-dinitronaphthalene undergoes substitution with β-alanine in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions. The chlorine atom at the 1-position is displaced by the amino group of β-alanine, facilitated by the electron-deficient aromatic ring’s susceptibility to nucleophilic attack.
Reaction conditions:
-
Temperature: 80–100°C
-
Base: Triethylamine or sodium hydride
-
Solvent: Anhydrous DMF or acetonitrile
The intermediate, 1-(β-alanyl)-2,4-dinitronaphthalene, is isolated via precipitation or column chromatography.
Cyclization and Byproduct Formation
The carboxylic acid group (pKa ≈ 2.5) and secondary amine (pKa ≈ 10) impart pH-dependent solubility, with zwitterionic dominance near physiological pH .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three distinct regions:
-
Nitroaromatic system: Susceptible to reduction (e.g., catalytic hydrogenation to amines) and nucleophilic substitution at positions activated by nitro groups.
-
Amide bond: Hydrolyzable under acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield 2,4-dinitro-1-naphthylamine and β-alanine.
-
Carboxylic acid: Amenable to esterification, amidation, or salt formation, enhancing derivatization potential.
Notably, photolytic cleavage of the N–N bond in nitrosamines is irrelevant here due to the absence of an N–N linkage, but UV exposure may induce nitro group degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume